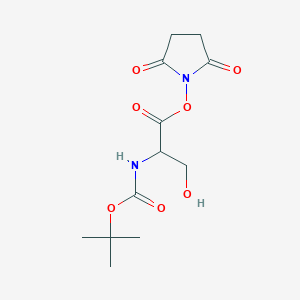
Boc-L-serine N-hydroxysuccinimide ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-serine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C12H18N2O7 and a molecular weight of 302.28 g/mol . It is primarily used in peptide synthesis as a reagent to introduce serine residues into peptides . This compound is known for its role in proteomics research and is often utilized in the synthesis of peptides with specific sequences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-L-serine N-hydroxysuccinimide ester is synthesized through the reaction of Boc-L-serine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-serine N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by other nucleophiles . This compound can also participate in silylation reactions to introduce hydroxyl groups onto amino acid side chains .
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are peptides with serine residues incorporated into their sequences . These peptides can be further modified or used in various biochemical assays .
Applications De Recherche Scientifique
Boc-L-serine N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic tools.
Industry: This compound is employed in the production of biomedical polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Boc-L-serine N-hydroxysuccinimide ester involves the activation of the serine residue for nucleophilic attack . The N-hydroxysuccinimide ester group acts as a leaving group, facilitating the formation of a peptide bond with the incoming nucleophile . This process is crucial for the efficient synthesis of peptides with specific sequences .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-glycine N-hydroxysuccinimide ester: Used for the incorporation of glycine residues into peptides.
Boc-L-serine methyl ester: Another derivative of serine used in peptide synthesis.
O-benzyl-N-(tert-butoxycarbonyl)-L-serine N-hydroxysuccinimide ester: A similar compound with a benzyl protecting group.
Uniqueness
Boc-L-serine N-hydroxysuccinimide ester is unique due to its specific application in introducing serine residues into peptides . Its ability to participate in silylation reactions and its role in proteomics research further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C12H18N2O7 |
|---|---|
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19) |
Clé InChI |
GDEYGBZNQMBETA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)
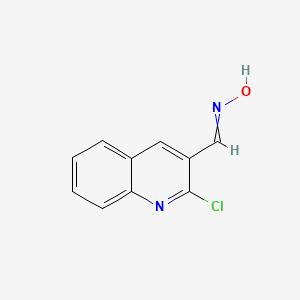
![3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B13388422.png)

![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester](/img/structure/B13388443.png)
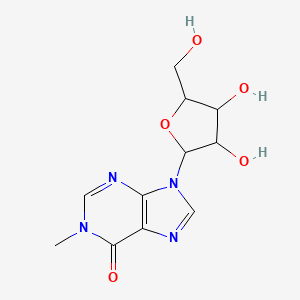
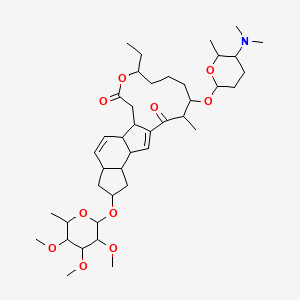
![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate](/img/structure/B13388461.png)
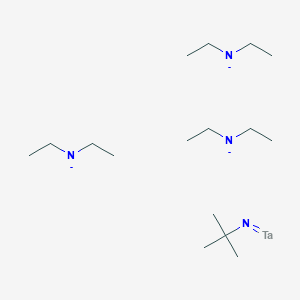
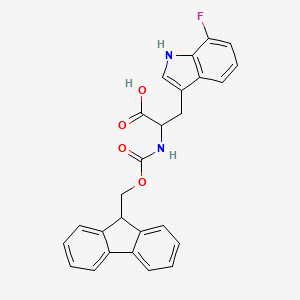
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
![Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13388474.png)
![Methyl 4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13388490.png)
